1-[(3-methylbenzyl)sulfonyl]-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide
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Overview
Description
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, sulfonamide groups, and aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of piperidine with methanesulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with 3-methylphenylmethanesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings may participate in π-π interactions with other aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a trifluoromethylating reagent.
Methanesulfonamide: Utilized in the synthesis of various organic reagents and as a source of nitrogen in chemical reactions.
Uniqueness
N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in multiple fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C22H29N3O5S2 |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H29N3O5S2/c1-17-6-4-7-18(14-17)16-32(29,30)25-12-10-19(11-13-25)22(26)23-20-8-5-9-21(15-20)24(2)31(3,27)28/h4-9,14-15,19H,10-13,16H2,1-3H3,(H,23,26) |
InChI Key |
HYCQXKLPMDKDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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